molecular formula C24H26N4O3S B12425424 Ripk1-IN-12

Ripk1-IN-12

Cat. No.: B12425424
M. Wt: 450.6 g/mol
InChI Key: NIWSSTRNVNHTMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ripk1-IN-12 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s selectivity and potency. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using large-scale reactors, and implementing stringent quality control measures to ensure the final product meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Ripk1-IN-12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

Scientific Research Applications

Ripk1-IN-12 has a wide range of scientific research applications, including:

Mechanism of Action

Ripk1-IN-12 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to cell death and inflammation. The molecular targets include various proteins involved in the necroptosis and apoptosis pathways, such as RIPK3 and mixed lineage kinase domain-like protein (MLKL) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ripk1-IN-12

This compound is unique due to its high selectivity for RIPK1 and its ability to penetrate the blood-brain barrier, making it a promising candidate for treating central nervous system diseases. Additionally, its distinct chemical structure offers advantages in terms of stability and bioavailability compared to other RIPK1 inhibitors .

Properties

Molecular Formula

C24H26N4O3S

Molecular Weight

450.6 g/mol

IUPAC Name

cyclohexyl N-[5-[2-(cyclopropanecarbonylamino)-1,3-benzothiazol-6-yl]-2-methylpyridin-3-yl]carbamate

InChI

InChI=1S/C24H26N4O3S/c1-14-20(27-24(30)31-18-5-3-2-4-6-18)11-17(13-25-14)16-9-10-19-21(12-16)32-23(26-19)28-22(29)15-7-8-15/h9-13,15,18H,2-8H2,1H3,(H,27,30)(H,26,28,29)

InChI Key

NIWSSTRNVNHTMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4CC4)NC(=O)OC5CCCCC5

Origin of Product

United States

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